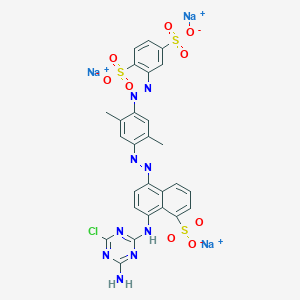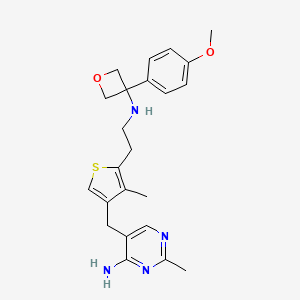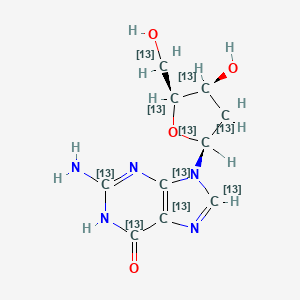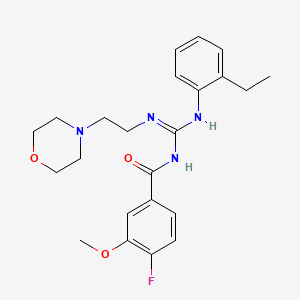
Antitrypanosomal agent 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitrypanosomal agent 20 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people, particularly in sub-Saharan Africa and Latin America, leading to conditions such as sleeping sickness and Chagas disease . The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 20 typically involves multiple steps, starting from acyclic starting materials. For instance, benzylidene acetones and ammonium thiocyanates can be used as precursors . The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 20 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antitrypanosomal agent 20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of antitrypanosomal agent 20 involves targeting specific molecular pathways in Trypanosoma species. It disrupts key cellular processes, such as DNA replication and mitochondrial function, leading to parasite death . The compound may also inhibit specific enzymes, such as dihydrofolate reductase-thymidylate synthase, which are crucial for parasite survival .
Comparison with Similar Compounds
Melarsoprol: An arsenic-based drug used to treat sleeping sickness.
Nifurtimox: A nitrofuran compound used to treat Chagas disease.
Pentamidine: An aromatic diamidine used to treat early-stage sleeping sickness.
Uniqueness: Antitrypanosomal agent 20 stands out due to its broad-spectrum activity against multiple Trypanosoma species and its potential for lower toxicity compared to existing treatments . Its unique mechanism of action and ability to overcome drug resistance make it a promising candidate for further development .
Properties
Molecular Formula |
C23H29FN4O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[N-(2-ethylphenyl)-N'-(2-morpholin-4-ylethyl)carbamimidoyl]-4-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C23H29FN4O3/c1-3-17-6-4-5-7-20(17)26-23(25-10-11-28-12-14-31-15-13-28)27-22(29)18-8-9-19(24)21(16-18)30-2/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,27,29) |
InChI Key |
FWSUTZQNTIMKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NCCN2CCOCC2)NC(=O)C3=CC(=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
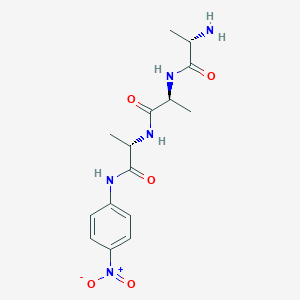
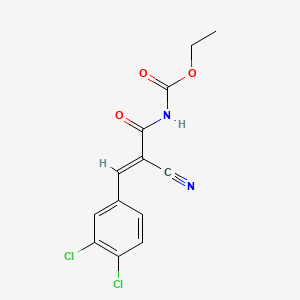
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
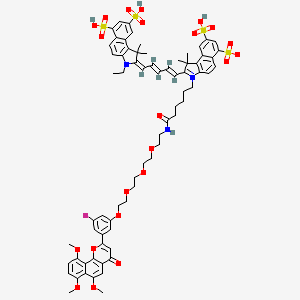
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
